molecular formula C12H15N3OS B13053611 2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one

Cat. No.: B13053611
M. Wt: 249.33 g/mol
InChI Key: WLBJAKJGRPITQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a tetracyclic heterocyclic compound featuring a fused benzo[4,5]thieno[3,2-d]pyrimidin-4-one core. Its key structural attributes include:

  • 6,6-Dimethyl substitution: Introduces steric bulk, which may modulate solubility and metabolic stability.
  • Tetrahydrobenzo ring: Reduces molecular planarity, improving membrane permeability and bioavailability compared to fully aromatic analogs .

This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications for targeting enzymes (e.g., kinases) or receptors implicated in cancer, inflammation, and infectious diseases.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

2-amino-6,6-dimethyl-3,7,8,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H15N3OS/c1-12(2)5-3-4-6-7-8(17-9(6)12)10(16)15-11(13)14-7/h3-5H2,1-2H3,(H3,13,14,15,16)

InChI Key

WLBJAKJGRPITQA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1SC3=C2N=C(NC3=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of solvents such as chloroform or methanol and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antibacterial properties. Specifically, compounds with similar structures have been shown to be effective against Gram-positive and Gram-negative bacteria. For instance, studies have highlighted efficacy against strains such as Staphylococcus aureus, including methicillin-resistant variants (MRSA), and Streptococcus pneumoniae .

Anticancer Potential

Recent studies suggest that the compound may possess anticancer properties. Preliminary investigations have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Neurological Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Case Studies

  • Antibacterial Efficacy : A study conducted on various bacterial strains showed that derivatives of this compound significantly reduced bacterial growth in vitro. The minimum inhibitory concentration (MIC) values were determined for several strains, showcasing its potential as a therapeutic agent .
  • Neuroprotection : In an experimental model of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups. This suggests a protective role against neurotoxic agents .

Material Science Applications

The unique structural attributes of 2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one also lend themselves to applications in materials science:

  • Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties.
  • Nanomaterials : Research is ongoing into its use in creating nanostructured materials for drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .

Mechanism of Action

The mechanism by which 2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thienopyrimidine Derivatives

Compound Name Substituents Molecular Formula Key Structural Features Biological Activity References
Target Compound : 2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one 2-amino, 6,6-dimethyl C₁₃H₁₆N₃OS Tetrahydrobenzo ring reduces planarity; dimethyl group enhances lipophilicity Potential kinase inhibition (hypothesized)
2-Amino-8,8-difluoro analog 8,8-difluoro C₁₀H₉F₂N₃OS Fluorine atoms increase electronegativity and metabolic stability Antimicrobial activity; enzyme inhibition (IC₅₀ values under investigation)
2-Amino-8-(trifluoromethyl) analog 8-trifluoromethyl C₁₁H₉F₃N₃OS Trifluoromethyl group enhances bioavailability and target binding Modulates neurotransmitter systems (serotonin/dopamine receptors)
2-Amino-8-methoxy analog 8-methoxy C₁₁H₁₃N₃O₂S Methoxy group improves solubility; may influence hydrogen bonding Anticancer activity (in vitro studies ongoing)
2-Amino-8-(tert-butyl) analog 8-tert-butyl C₁₄H₁₉N₃OS tert-butyl group increases steric bulk and lipophilicity Enzyme inhibition (specific targets under study)
3-Amino-2-((4-chlorophenyl)amino)-5,6-dimethyl analog 4-chlorophenyl, 5,6-dimethyl C₁₄H₁₄ClN₃OS Chlorophenyl and dimethyl groups enhance receptor binding Antimicrobial and anticancer properties

Key Comparison Points

Substituent Effects on Activity

  • Halogenated Derivatives : Fluorine (e.g., 8,8-difluoro) and chlorine (e.g., 4-chlorophenyl) substituents improve metabolic stability and target affinity. For example, halogenated analogs in Pim-1 kinase inhibition studies achieved IC₅₀ values as low as 0.06 µM (4-bromophenyl derivative) .
  • The 6,6-dimethyl group in the target compound balances these effects .
  • Aromatic vs. Saturated Rings: Fully aromatic analogs (e.g., thieno[2,3-d]pyrimidines) exhibit stronger π-π stacking but poorer bioavailability compared to tetrahydrobenzo-fused derivatives like the target compound .

Mechanism of Action

  • The amino group at position 2 is critical for hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR, VEGFR-2) .
  • Fluorinated analogs may inhibit enzymes via halogen bonding, as demonstrated in studies on trifluoromethyl-substituted derivatives .

Biological Activity

2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one is a synthetic compound that belongs to the class of heterocyclic compounds. It has garnered interest due to its potential biological activities, particularly in oncology and antifungal applications. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15H19N3OS
  • Molecular Weight : 293.39 g/mol
  • CAS Number : 2102411-37-8

This compound features a complex bicyclic structure that contributes to its biological properties.

Anticancer Properties

Research has indicated that derivatives of the thieno[3,2-D]pyrimidine scaffold exhibit significant anticancer activity. In particular:

  • Cytotoxicity : Studies have shown that compounds related to 2-amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one can inhibit tumor cell growth effectively. For instance, one study reported IC50 values ranging from 25 to 440 nM against various cancer cell lines (L1210, CEM, HeLa) .
  • Mechanism of Action : The proposed mechanism involves binding to the colchicine site of tubulin, disrupting microtubule polymerization and leading to apoptosis in cancer cells .

Antifungal Activity

The compound has also been evaluated for antifungal properties:

  • Inhibition of Fungal Growth : In bioassays against Botrytis cinerea, a common plant pathogen, the compound demonstrated antifungal activity at concentrations around 50 mg/L .

Synthesis and Evaluation

A series of studies have synthesized various derivatives of the compound and evaluated their biological activities:

  • Synthesis Methodology : The synthesis typically involves multi-step reactions starting from simpler thiophene derivatives. For example, one method utilized a Gewald reaction to create thieno[2,3-d]pyrimidine derivatives .
  • Biological Assays : Following synthesis, compounds were subjected to various assays to determine their cytotoxic effects on cancer cell lines and their antifungal properties.
CompoundTarget Cell LineIC50 (µM)Activity Type
2-Amino-6,6-dimethyl...MDA-MB-231 (breast cancer)27.6Cytotoxic
Derivative AHeLa (cervical cancer)1.1Cytotoxic
Derivative BBotrytis cinerea50 mg/LAntifungal

Case Studies

Several case studies highlight the efficacy of this compound in specific contexts:

  • In a study by Yong et al., thieno[2,3-d]pyrimidines were synthesized and assessed for their ability to inhibit breast cancer cells effectively . The results suggested that structural modifications could enhance potency.
  • Another study found that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), indicating a favorable therapeutic index .

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-substituted tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidin-4(1H)-one derivatives?

The synthesis typically involves cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and DMSO under reflux (30–60 min). Yields range from 72% to 89% depending on substituents . Characterization is performed via NMR and IR spectroscopy to confirm structural integrity .

Q. How are structural and purity analyses conducted for this compound class?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are standard for confirming substituent positions and functional groups. For example, IR peaks at 3200–3400 cm⁻¹ confirm NH stretching in pyrimidinone derivatives, while NMR data resolve aromatic and aliphatic proton environments . High-resolution mass spectrometry (HRMS) is used for molecular weight validation .

Q. What preliminary biological assays are used to evaluate activity?

Initial screening includes enzyme inhibition assays (e.g., tyrosinase inhibition via spectrophotometric methods at 492 nm) and cytotoxicity testing (MTT assays on cell lines like HEK293). IC₅₀ values are calculated to prioritize lead compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of derivatives?

Key factors include solvent selection (e.g., bromobenzene for thiourea formation ), temperature control during cyclocondensation (reflux at 100–120°C), and stoichiometric ratios of aldehydes to carboxamide precursors. For example, using DMSO as a co-solvent in glacial acetic acid increases cyclization efficiency, achieving yields >85% .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

For example, compound 4g (2,4-dihydroxybenzene substituent) shows potent tyrosinase inhibition (IC₅₀ = 1.2 µM), while 4k (3,5-di-tert-butyl-4-hydroxyphenyl) exhibits weaker activity (IC₅₀ = 8.5 µM) due to steric hindrance. Molecular docking (AutoDock Vina) and MD simulations (100 ns) can validate binding poses and identify key interactions (e.g., hydrogen bonding with His244 in tyrosinase) .

Q. How are structure-activity relationship (SAR) studies designed for this scaffold?

SAR studies focus on substituent variations at position 2 of the pyrimidinone core. For instance:

  • Electron-donating groups (e.g., -OH, -OCH₃) enhance tyrosinase inhibition .
  • Arylaminomethyl groups (e.g., 4-methoxyphenyl) improve dihydrofolate reductase (DHFR) binding affinity (Ki = 0.8 nM) via hydrophobic interactions .
    Data is analyzed using multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .

Q. What computational methods validate molecular docking predictions for target binding?

Docking studies (e.g., with Schrödinger Suite) are validated via:

  • Consensus scoring : Comparing results across Glide, AutoDock, and GOLD.
  • Free energy perturbation (FEP) : Quantifying binding energy changes upon substituent modification.
  • Experimental correlation : Aligning docking scores (e.g., GlideScore = −9.2 for 4g ) with IC₅₀ values .

Q. How can poor aqueous solubility of derivatives be addressed for in vivo studies?

Strategies include:

  • Prodrug design : Esterification of hydroxyl groups (e.g., acetylated 4g increases solubility by 15-fold).
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size = 150 nm, PDI < 0.2) improves bioavailability .

Q. What methodologies assess selectivity against off-target enzymes (e.g., CYP450 isoforms)?

High-throughput screening panels (e.g., Cyprotex) quantify inhibition of CYP3A4, CYP2D6, etc. For DHFR inhibitors, selectivity is confirmed via comparative assays with human DHFR vs. bacterial isoforms (e.g., E. coli DHFR IC₅₀ = 2.5 nM vs. human IC₅₀ = 1.8 µM) .

Q. How are reaction byproducts characterized and mitigated during scale-up?

Liquid chromatography-mass spectrometry (LC-MS) identifies byproducts (e.g., dimerization products at >5% scale). Process optimization includes:

  • Low-temperature cyclocondensation (60°C) to reduce side reactions.
  • In-line FTIR monitoring to track intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.